molecular formula C19H21N3O2S B2937914 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1787880-07-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2937914
CAS No.: 1787880-07-2
M. Wt: 355.46
InChI Key: SUWSZPIKPIGDJN-UHFFFAOYSA-N
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Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide (CAS 1787880-07-2) is a high-purity synthetic organic compound provided for non-therapeutic, non-veterinary research applications. This acetamide derivative features a complex molecular structure (C19H21N3O2S) with a molecular weight of 355.45 g/mol and is characterized by several heterocyclic systems, including a 1-methylpyrazole core substituted with a cyclopropyl group, a furanylmethyl group, and a thiophen-2-yl acetamide chain . Its structural framework, which includes multiple rotatable bonds and a topological polar surface area of 79.5 Ų, suggests potential for interesting physicochemical properties and biomolecular interactions . Chemically related pyrazole-carboxamide derivatives have been identified in patent literature for use in various formulations, including perfumes, air deodorizing agents, and cosmetic preparations . Furthermore, structurally analogous compounds featuring the 5-cyclopropyl-1-methyl-1H-pyrazole moiety have been investigated in early-stage research for their potential to interact with specific biological targets. For instance, one such related compound, N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide, has been documented as a target for cyclin-A2 and cyclin-dependent kinase 2 (CDK2), proteins that play critical roles in cell cycle regulation . This indicates a potential research value for this chemical class in the field of molecular biology and oncology research, although its specific mechanism of action requires further investigation. Researchers may find this compound valuable as a building block in medicinal chemistry, a candidate for screening against biological targets, or for physicochemical property studies.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-21-18(14-6-7-14)10-15(20-21)12-22(13-16-4-2-8-24-16)19(23)11-17-5-3-9-25-17/h2-5,8-10,14H,6-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWSZPIKPIGDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CC3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various structural motifs, including a pyrazole ring, furan, and thiophene, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 70 µM against these pathogens, suggesting a promising antibacterial profile .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. The mechanism typically involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. For example, compounds with similar structural features have been reported to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .

The biological activity of this compound may involve the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, which play a role in inflammation and cancer progression.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antibacterial Efficacy

In a study evaluating various pyrazole derivatives, N-(furan-2-ylmethyl) analogs demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized the agar disc diffusion method to determine efficacy, revealing that compounds with thiophene rings exhibited enhanced activity compared to their non-thiophene counterparts.

Study 2: Anticancer Properties

A recent investigation into thiophene-based compounds found that certain derivatives inhibited the proliferation of breast cancer cell lines by inducing apoptosis through the activation of caspases. This suggests that structural modifications in compounds like this compound could lead to improved anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound APyrazole + FuranAntibacterial
Compound BPyrazole + ThiopheneAnticancer
N-(Furan)Furan + ThiopheneModerate Activity
Target CompoundPyrazole + Furan + ThiopheneHigh Potential

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique combination of heterocycles distinguishes it from analogs. Key comparisons include:

Compound Name Substituents Key Structural Differences Reference
Target Compound 5-cyclopropyl-1-methylpyrazole, furan-2-ylmethyl, thiophen-2-yl Combines pyrazole, furan, and thiophene -
(E)-2-(5-Amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Isoxazole, quinoline, indolinone Larger aromatic systems (quinoline, indolinone) [2]
2-((6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide Quinolinone, furan, chlorine Chlorine substituent; lacks pyrazole/thiophene [4]
N-Cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (3q) Thiophen-2-yl, morpholino, cyclohexyl Bulky cyclohexyl group; morpholino instead of furan [6]
N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide Cyclopropylpyrazole, thiophen-2-yl, fluorophenylthio Fluorophenylthio vs. furan substitution [9]

Key Observations :

  • The target compound’s cyclopropylpyrazole may improve metabolic stability compared to non-cyclopropyl analogs (e.g., compounds) .
  • Thiophene and furan together could enhance electronic interactions compared to compounds with only one heterocycle (e.g., ’s quinolinone-furan hybrid) .
  • Bulkier groups (e.g., cyclohexyl in ’s 3q) may reduce solubility compared to the target compound’s methyl and furan substituents .

Physicochemical Properties

  • Molecular Weight : Estimated at ~380 g/mol, lighter than ’s fluorophenylthio analog (401.5 g/mol) due to fewer sulfur atoms .
  • Solubility: The furan and methyl groups may improve aqueous solubility compared to ’s morpholino-cyclohexyl derivative .

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